molecular formula C10H10N2 B13606323 1-(3-Methyl-2-pyridinyl)cyclopropanecarbonitrile

1-(3-Methyl-2-pyridinyl)cyclopropanecarbonitrile

Cat. No.: B13606323
M. Wt: 158.20 g/mol
InChI Key: VQWPLICCLRBKAT-UHFFFAOYSA-N
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Description

1-(3-methylpyridin-2-yl)cyclopropane-1-carbonitrile is an organic compound that features a cyclopropane ring attached to a pyridine ring with a methyl group at the 3-position and a nitrile group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylpyridin-2-yl)cyclopropane-1-carbonitrile typically involves the cyclopropanation of a suitable pyridine derivative. One common method is the reaction of 3-methyl-2-pyridinecarboxaldehyde with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylpyridin-2-yl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The methyl group on the pyridine ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst (Pd/C) are typical reducing agents.

    Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1-(3-methylpyridin-2-yl)cyclopropane-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-methylpyridin-2-yl)cyclopropane-1-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(3-methylpyridin-2-yl)cyclopropane-1-carbonitrile can be compared with other similar compounds, such as:

    1-(2-pyridyl)cyclopropane-1-carbonitrile: Lacks the methyl group, which may affect its reactivity and binding properties.

    1-(3-methylpyridin-2-yl)cyclopropane-1-carboxylic acid: Contains a carboxylic acid group instead of a nitrile, leading to different chemical and biological properties.

    1-(3-methylpyridin-2-yl)cyclopropane-1-methanol: Features a hydroxyl group, which can participate in hydrogen bonding and alter the compound’s solubility and reactivity.

The unique combination of the cyclopropane ring, pyridine ring, and nitrile group in 1-(3-methylpyridin-2-yl)cyclopropane-1-carbonitrile contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(3-methylpyridin-2-yl)cyclopropane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-8-3-2-6-12-9(8)10(7-11)4-5-10/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWPLICCLRBKAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C2(CC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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